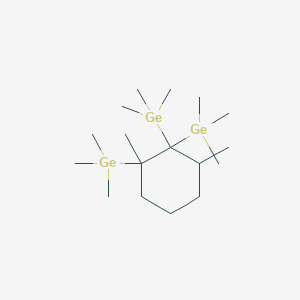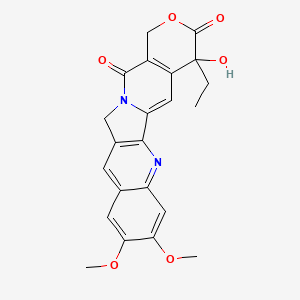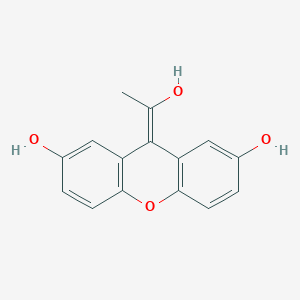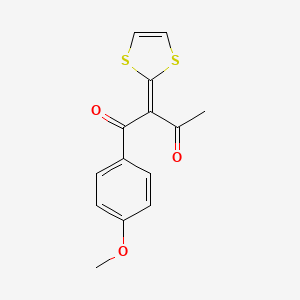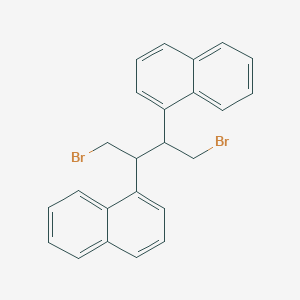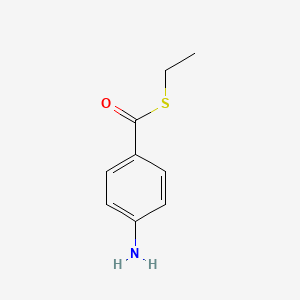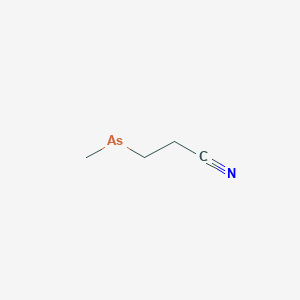
CID 13291283
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylarsanyl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which also contains a methylarsanyl group (-AsCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylarsanyl)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to produce nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .
Chemical Reactions Analysis
Types of Reactions
3-(Methylarsanyl)propanenitrile can undergo various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of dilute acid or alkali.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid (HCl) or alkali (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
3-(Methylarsanyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylarsanyl)propanenitrile involves its interaction with molecular targets through its nitrile and methylarsanyl groups. The nitrile group can participate in nucleophilic addition reactions, while the methylarsanyl group can interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
3-(Methylarsanyl)propanenitrile can be compared with other nitriles such as:
Propanenitrile: A simple aliphatic nitrile with a similar structure but without the methylarsanyl group.
3-(Methylamino)propanenitrile: Contains a methylamino group instead of a methylarsanyl group.
Butanenitrile: A longer carbon chain nitrile.
Uniqueness
The presence of the methylarsanyl group in 3-(Methylarsanyl)propanenitrile distinguishes it from other nitriles, potentially imparting unique chemical and biological properties .
Properties
Molecular Formula |
C4H7AsN |
|---|---|
Molecular Weight |
144.03 g/mol |
InChI |
InChI=1S/C4H7AsN/c1-5-3-2-4-6/h2-3H2,1H3 |
InChI Key |
HGVZRMARAUSWNB-UHFFFAOYSA-N |
Canonical SMILES |
C[As]CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


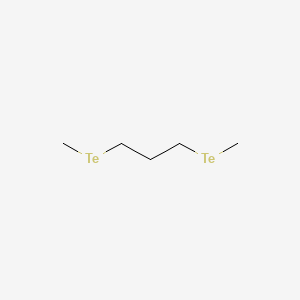
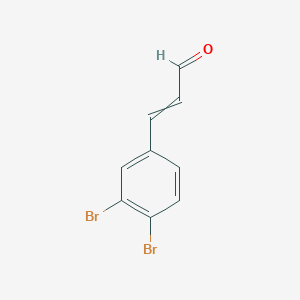
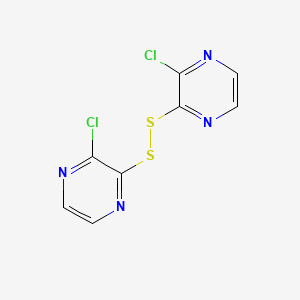
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
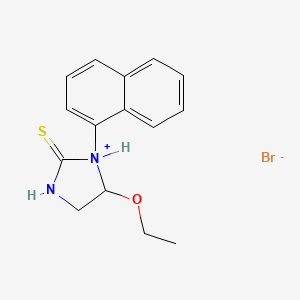
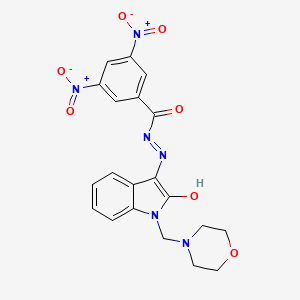
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
